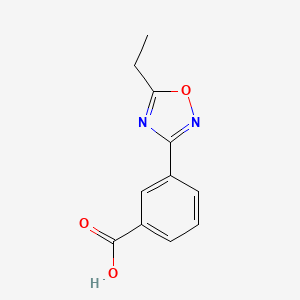

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Description

BenchChem offers high-quality 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEUZEBBRRWMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639869 | |

| Record name | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859155-81-0 | |

| Record name | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

A Structural Analog in Nonsense Mutation Readthrough Therapeutics[1][2]

Executive Summary

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Formula: C₁₁H₁₀N₂O₃) is a synthetic small molecule belonging to the class of 3,5-disubstituted-1,2,4-oxadiazoles.[1] It serves as a critical structural analog to Ataluren (PTC124) , a clinically approved drug for Duchenne Muscular Dystrophy (DMD).

While Ataluren features a 2-fluorophenyl group at the 5-position of the oxadiazole ring, this compound substitutes it with an ethyl group . This modification makes it an essential tool in Structure-Activity Relationship (SAR) studies, specifically for evaluating the role of lipophilicity, steric bulk, and aromatic pi-stacking in ribosomal interaction during nonsense mutation suppression.

Physicochemical Characterization

Understanding the core properties of this molecule is prerequisite for its application in biological assays. The substitution of the aromatic fluorophenyl ring with an aliphatic ethyl chain significantly alters its solubility and electronic profile compared to the parent drug Ataluren.

| Property | Value / Description | Contextual Note |

| Molecular Formula | C₁₁H₁₀N₂O₃ | Lower MW compared to Ataluren (C₁₅H₉FN₂O₃).[2] |

| Molecular Weight | ~218.21 g/mol | Fragment-like size; high ligand efficiency potential. |

| Predicted pKa | ~3.6 – 3.8 (Carboxylic Acid) | The 1,2,4-oxadiazole ring is electron-withdrawing, slightly increasing acidity compared to benzoic acid (pKa 4.2). |

| LogP (Predicted) | ~2.1 | Lower lipophilicity than Ataluren (LogP ~3.8), improving aqueous solubility. |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Compliant with Lipinski’s Rule of Five. |

| Topological Polar Surface Area | ~80 Ų | Good membrane permeability prediction. |

Synthetic Methodology

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid follows a robust, self-validating heterocyclic ring formation protocol. The preferred route utilizes a 3-cyanobenzoic acid precursor converted via an amidoxime intermediate, ensuring regioselectivity at the 3,5-positions of the oxadiazole.

Reaction Pathway Analysis

-

Amidoxime Formation: The nitrile group on 3-cyanobenzoic acid (or its ester) reacts with hydroxylamine. This is the rate-determining step for regiochemistry.

-

O-Acylation: The amidoxime oxygen attacks the carbonyl of the propionic acid derivative (ethyl source).

-

Cyclodehydration: Heat or base promotes ring closure to form the 1,2,4-oxadiazole core.

Visual Synthesis Workflow

The following diagram details the stepwise chemical transformation:

Caption: Stepwise synthesis of the ethyl-substituted oxadiazole scaffold via amidoxime route.

Detailed Experimental Protocol

Note: This protocol assumes starting from Methyl 3-cyanobenzoate to protect the carboxylic acid during ring formation.

-

Amidoxime Generation:

-

Dissolve Methyl 3-cyanobenzoate (1.0 eq) in Methanol.

-

Add Hydroxylamine hydrochloride (2.0 eq) and Sodium Carbonate (2.0 eq).

-

Reflux at 65°C for 6–12 hours. Monitor via TLC (Polar solvent system required).

-

Validation: Disappearance of the nitrile peak (~2230 cm⁻¹) in IR; appearance of broad NH₂/OH peaks.

-

-

Cyclization (The "Ethyl" Installation):

-

Suspend the crude amidoxime in Toluene or DMF.

-

Add Propionic Anhydride (1.2 eq) or Propionyl Chloride (with base).

-

Heat to 110°C for 4 hours. The high temperature drives the loss of water (cyclodehydration).

-

Purification: Evaporate solvent; recrystallize from Ethanol/Water.

-

-

Hydrolysis:

-

Treat the ester with LiOH (2.0 eq) in THF/Water (1:1).

-

Acidify with 1N HCl to precipitate the final free acid: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid .

-

Biological Application: Nonsense Mutation Readthrough

This compound is primarily relevant as a probe in Nonsense Suppression Therapy . Nonsense mutations introduce a premature stop codon (UAA, UAG, or UGA) into mRNA, halting translation and preventing protein synthesis.

Mechanism of Action (Hypothetical based on Class)

Like Ataluren, this ethyl analog targets the ribosome.[2][3] The 1,2,4-oxadiazole ring acts as a flat, aromatic spacer that mimics the geometry of codon-anticodon pairing.

-

The Question: Does the ethyl group provide enough binding affinity compared to the fluorophenyl group of Ataluren?

-

The Hypothesis: The ethyl group reduces steric clash but loses pi-stacking capability. If this compound retains activity, it suggests the "tail" region is a tolerance zone rather than a critical binding anchor.

SAR Logic Diagram

The following diagram illustrates the structural logic used when comparing this compound to Ataluren.

Caption: Structure-Activity Relationship (SAR) logic comparing the Ethyl analog to the clinical standard.

Experimental Validation: Luciferase Readthrough Assay

To verify the biological activity of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, researchers utilize a cell-based reporter assay.

Protocol:

-

Cell Line: HEK293 stable cells expressing a Luciferase reporter gene interrupted by a premature stop codon (e.g., Luc-UGA).

-

Treatment: Incubate cells with the Ethyl analog (0.1 µM – 50 µM) for 24 hours.

-

Control Positive: Ataluren (10 µM).

-

Control Negative: DMSO vehicle.

-

-

Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

-

Interpretation: An increase in luminescence relative to DMSO indicates successful "readthrough" (suppression) of the stop codon, restoring full-length enzyme synthesis.

References

-

Peltz, S. W., et al. (2005). "1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression." PTC Therapeutics Patent WO2004091502.

-

Krasouskaya, G. G., et al. (2015).[1] "Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring." Russian Chemical Bulletin. Describes the general oxidative synthesis of this class of compounds.

-

Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations."[2][3][4] Nature. Establishes the mechanism of action for the 1,2,4-oxadiazole benzoic acid scaffold.

-

PubChem Compound Summary. "Ataluren (Related Structure)." National Library of Medicine. Provides physicochemical baselines for the scaffold.

Sources

Technical Guide: Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Executive Summary

This technical guide details the synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 859155-81-0), a structural analog of the nonsense mutation read-through agent Ataluren (PTC124). The 1,2,4-oxadiazole core acts as a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity in drug design.

This guide prioritizes a linear, scalable 3-step protocol utilizing the "Amidoxime Route." This pathway is selected for its operational reliability, high regioselectivity for the 3,5-disubstituted isomer, and ease of purification compared to oxidative cyclization methods.

Strategic Retrosynthesis

To ensure high purity and avoid competitive side reactions (such as the Tiemann rearrangement), we disconnect the molecule at the oxadiazole ring and the carboxylic acid protection site.

Retrosynthetic Logic

-

Disconnection 1 (Hydrolysis): The final carboxylic acid is masked as a methyl ester. This prevents interference during the basic amidoxime formation and the thermal cyclization steps.

-

Disconnection 2 (Cyclization): The 1,2,4-oxadiazole ring is deconstructed into an amidoxime (nucleophile) and a propionic acid derivative (electrophile).

-

Starting Materials: The sequence traces back to Methyl 3-cyanobenzoate and Propionic Anhydride .

Visual Pathway (Graphviz)

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available methyl 3-cyanobenzoate.

Detailed Synthesis Protocol

Stage 1: Formation of the Amidoxime Intermediate

Objective: Convert the nitrile group of Methyl 3-cyanobenzoate into an amidoxime using hydroxylamine. Critical Control: Use of a base (TEA) prevents the formation of the amide side-product.

-

Reagents: Methyl 3-cyanobenzoate (1.0 eq), Hydroxylamine hydrochloride (2.2 eq), Triethylamine (TEA) (2.5 eq).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Procedure:

-

Dissolve Methyl 3-cyanobenzoate in MeOH (10 vol).

-

Add Hydroxylamine hydrochloride at room temperature (RT).

-

Add TEA dropwise to control the exotherm.

-

Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC or HPLC for disappearance of the nitrile.

-

Workup: Cool to RT. Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Isopropanol/Hexane if necessary, though the crude is often sufficient (>95% purity).

Stage 2: 1,2,4-Oxadiazole Cyclization

Objective: Construct the heterocycle by reacting the amidoxime with propionic anhydride. Mechanism: O-acylation followed by thermal dehydration.

-

Reagents: Amidoxime intermediate (1.0 eq), Propionic anhydride (1.5 eq).

-

Solvent: Toluene (for azeotropic water removal) or DMF (if higher T needed).

Procedure:

-

Dissolve the Amidoxime intermediate in Toluene (15 vol).

-

Add Propionic anhydride.

-

Heat to Reflux (110°C) for 8–12 hours.

-

Note: A Dean-Stark trap can be used to remove the water formed during cyclization, driving the equilibrium forward.

-

-

Workup: Cool to RT. Wash the toluene layer with saturated NaHCO₃ (to remove excess propionic acid) and then brine.

-

Concentrate to obtain Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate .

Stage 3: Ester Hydrolysis to Final Acid

Objective: Unmask the carboxylic acid under mild conditions to avoid ring cleavage.

-

Reagents: Methyl ester intermediate (1.0 eq), Lithium Hydroxide (LiOH·H₂O) (2.0 eq).

-

Solvent: THF/Water (3:1).

Procedure:

-

Dissolve the ester in THF/Water.

-

Add LiOH·H₂O.[1] Stir at RT for 2–4 hours.

-

Workup: Acidify the reaction mixture to pH 2–3 using 1N HCl. The product, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid , typically precipitates as a white solid.

-

Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

Process Optimization & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions based on 1,2,4-oxadiazole chemistry.

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Incomplete conversion of nitrile; Hydroxylamine instability. | Use fresh Hydroxylamine HCl. Ensure TEA is added slowly to avoid pH shock. Increase reaction time. |

| Impurity: Amide | Hydrolysis of nitrile instead of amidoxime formation. | Ensure the solvent is dry (anhydrous MeOH). Avoid strong mineral acids. |

| Impurity: Acyl-amidoxime | Incomplete cyclization in Stage 2. | The reaction stopped at the O-acylation intermediate. Increase temperature (reflux) or add a catalytic amount of acid (e.g., p-TsOH) to promote dehydration. |

| Ring Cleavage | Harsh hydrolysis conditions in Stage 3. | Avoid strong bases like NaOH at high temperatures. Use LiOH at RT. The 1,2,4-oxadiazole ring is sensitive to strong nucleophiles. |

Experimental Workflow Diagram

Figure 2: Sequential workflow for the synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid.

Safety & Handling (E-E-A-T)

-

Hydroxylamine Hydrochloride: Potential explosion hazard upon heating if concentrated or mixed with metal ions. Always use in solution and avoid distilling to dryness.

-

Thermal Runaway: The cyclization step involves heat. Ensure proper venting of the reaction vessel.

-

Tiemann Rearrangement: Overheating the amidoxime/anhydride mixture can lead to rearrangement to a urea derivative. Strict temperature control at reflux (110°C) is recommended; do not exceed 140°C.

References

-

Preparation Method of 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. (2017). World Intellectual Property Organization. Patent WO2017004964. (Describes the foundational amidoxime-anhydride cyclization method for this specific scaffold). Link

-

Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015). Russian Chemical Bulletin. (Discusses general approaches to 3-substituted-5-alkyl-1,2,4-oxadiazoles). Link

-

1,2,4-Oxadiazole Benzoic Acid Compounds and Methods of Use. (2006). US Patent 6,992,096.[2] (The primary patent for Ataluren/PTC124, establishing the industrial standard for this chemical series). Link

-

Solid-phase synthesis of 5-isoxazol-4-yl-[1,2,4]oxadiazoles. (2004). Journal of Organic Chemistry. (Provides mechanistic insight into the saponification of esters in the presence of oxadiazole rings). Link

Sources

- 1. Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid chemical structure

An In-Depth Technical Guide to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, often utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles. This document details the compound's chemical structure, physicochemical properties, established synthetic routes with detailed protocols, and its potential applications in therapeutic development. By synthesizing information from chemical databases, peer-reviewed literature, and patents, this guide serves as a foundational resource for researchers engaged in the exploration and application of novel oxadiazole-based molecular entities.

Chemical Identity and Structural Elucidation

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a disubstituted aromatic compound featuring a central benzoic acid moiety linked to a 1,2,4-oxadiazole ring. The oxadiazole, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is substituted at the 5-position with an ethyl group. This specific arrangement of functional groups imparts distinct chemical properties that are valuable in the design of bioactive molecules.

The definitive structure and key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | PubChem[1] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem[1] |

| Molecular Weight | 218.21 g/mol | Sigma-Aldrich |

| CAS Number | 24206741 (from CID) | PubChem[1] |

| SMILES | CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | PubChem[1] |

| InChIKey | ZUEUZEBBRRWMHB-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Spectroscopic Profile

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). Below is a table of predicted properties and available spectroscopic data for 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid.

Table 2.1: Predicted Physicochemical Properties

| Property | Value | Note |

| XlogP | 2.2 | A measure of lipophilicity, suggesting moderate cell permeability.[1] |

| Form | Solid / Powder | Typically supplied as a solid. |

Table 2.2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.07642 |

| [M+Na]⁺ | 241.05836 |

| [M-H]⁻ | 217.06186 |

| [M]+ | 218.06859 |

| Data sourced from PubChem, calculated using advanced algorithms.[1] |

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a well-established transformation in organic chemistry. The most prevalent and versatile method involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step.[2][3]

General Synthetic Strategy

The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid logically proceeds by reacting 3-cyanobenzoic acid (or its corresponding amidoxime) with propanoic acid (or its activated form). A common route involves a three-step sequence: (1) conversion of a nitrile to an amidoxime, (2) O-acylation of the amidoxime with a carboxylic acid or acyl chloride, and (3) thermal or base-catalyzed cyclodehydration to form the oxadiazole ring.[3]

The choice of coupling agents for the O-acylation step is critical for achieving high yields. Reagents like carbonyldiimidazole (CDI) or the use of acyl chlorides are effective for activating the carboxylic acid.[4] The subsequent cyclization is often achieved by heating, which drives off a molecule of water to form the stable aromatic oxadiazole ring.[5]

An alternative approach involves the selective oxidation of a corresponding 3-(5-ethyl-1,2,4-oxadiazol-3-yl)toluene precursor, which can be a more efficient route if the starting tolyl-oxadiazole is readily available.[6]

Caption: General synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for 1,2,4-oxadiazole synthesis.[2][4]

Step 1: Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime)

-

To a solution of methyl 3-cyanobenzoate (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium carbonate (1.5 eq.).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. The aqueous layer contains the amidoxime salt.

-

Carefully acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the amidoxime, which can be filtered and dried. The ester can then be saponified to the carboxylic acid using standard conditions (e.g., NaOH in MeOH/H₂O).

Step 2: Acylation and Cyclodehydration

-

Suspend the 3-(N'-hydroxycarbamimidoyl)benzoic acid (1 eq.) in a suitable solvent like pyridine or dioxane.

-

Cool the mixture in an ice bath and add propionyl chloride (1.1 eq.) dropwise. Causality: The use of an acyl chloride provides a highly reactive electrophile for efficient acylation of the amidoxime. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Heat the reaction mixture to 80-100 °C to induce cyclodehydration.[5] Monitor the formation of the oxadiazole by LC-MS.

-

Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield pure 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid.

Relevance and Applications in Drug Discovery

The 1,2,4-oxadiazole heterocycle is a cornerstone in modern medicinal chemistry due to its favorable pharmacological properties. It is recognized as a versatile bioisostere for amide and ester groups, offering improved metabolic stability and oral bioavailability by resisting hydrolysis from common esterases and amidases.[5]

Bioisosterism and Pharmacokinetic Enhancement

The oxadiazole ring's electronic properties and hydrogen bonding capabilities allow it to mimic the interactions of esters and amides with biological targets while being significantly less susceptible to enzymatic cleavage. This strategic replacement is a key tactic in lead optimization to enhance a drug candidate's half-life and overall exposure.

Therapeutic Potential

Compounds bearing the 1,2,4-oxadiazole core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antispasmodic properties.[7][8] Furthermore, this scaffold is found in molecules investigated for anticancer, antiviral, and antihypertensive applications.[9]

A prominent example is Aficamten , a cardiac myosin inhibitor recently approved for treating symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[10] Aficamten's chemical structure prominently features the 5-ethyl-1,2,4-oxadiazol-3-yl moiety, underscoring the real-world therapeutic relevance of this specific chemical core.[10]

Caption: The relationship between the core structure, its properties, and applications.

Role in Nonsense Mutation Readthrough

Patents have been filed for 1,2,4-oxadiazole benzoic acid derivatives for their potential in treating diseases caused by nonsense mutations.[11] These genetic errors introduce a premature stop codon in mRNA, leading to the production of a truncated, non-functional protein. Compounds like 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid are being investigated for their ability to enable the ribosome to "read through" these premature stop codons, thereby restoring the synthesis of the full-length, functional protein. This application represents a cutting-edge therapeutic strategy for a range of genetic disorders.[11]

Safety and Handling

As with any laboratory chemical, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid should be handled with appropriate care.

-

Hazard Classifications : Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity Single Exposure, Respiratory system).

-

Signal Word : Warning.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P280 (Wear protective gloves/eye protection), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage : Store at room temperature in a dry, well-ventilated area.

Conclusion and Future Outlook

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is more than a simple chemical entity; it is a versatile building block rooted in a privileged heterocyclic class. Its robust synthesis, favorable physicochemical properties, and demonstrated relevance in approved therapeutics like Aficamten highlight its significant potential. Future research will likely focus on expanding the library of derivatives based on this core, exploring its application in nonsense mutation readthrough therapies, and further optimizing its ADME profile for novel drug candidates across various disease areas. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable scaffold into their research and development programs.

References

-

3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles . ACS Publications. [Link]

-

Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole . PubMed, National Center for Biotechnology Information. [Link]

-

3-[5-(2-Fluoro-phenyl)-[1][9][12]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof . Google Patents.

-

Aficamten . PubChem, National Center for Biotechnology Information. [Link]

-

Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][2][9]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization . PubMed Central, National Center for Biotechnology Information. [Link]

-

4-(1H-1,2,3-triazol-1-yl)benzoic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review) . ResearchGate. [Link]

-

Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring . ResearchGate. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles . MDPI. [Link]

-

Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole . PubMed Central, National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety . ACS Publications. [Link]

-

Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates . PubMed Central, National Center for Biotechnology Information. [Link]

Sources

- 1. PubChemLite - 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Aficamten | C18H19N5O2 | CID 139331495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]

- 12. vibrantpharma.com [vibrantpharma.com]

A Comprehensive Technical Guide to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides an in-depth technical overview of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its chemical properties, a detailed synthesis protocol, and its potential applications in drug discovery, drawing upon the established biological activities of the 1,2,4-oxadiazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold is a prominent feature in numerous biologically active compounds due to its unique physicochemical properties. It is often considered a bioisostere of ester and amide functionalities, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets.[1] The inherent stability and synthetic accessibility of the 1,2,4-oxadiazole ring have made it a valuable building block in the design of novel therapeutic agents.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[1][3]

The subject of this guide, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, incorporates this privileged scaffold linked to a benzoic acid moiety. Benzoic acid derivatives themselves are a cornerstone in drug discovery, providing a versatile handle for modulating pharmacokinetic and pharmacodynamic properties.[4] The combination of these two pharmacophoric groups suggests that 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid holds considerable promise for further investigation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 902837-22-3[5] |

| Appearance | White to off-white solid (predicted) |

| Purity | Typically >97%[5] |

Characterization of this class of compounds typically involves a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure by providing information about the electronic environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C=N bonds within the oxadiazole ring.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula.

Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate. The following protocol outlines a plausible and robust synthetic route to the target compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime Intermediate)

-

To a solution of 3-cyanobenzoic acid in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the amidoxime product.

-

Filter the solid, wash with cold water, and dry under vacuum.

Causality: The nitrile group of 3-cyanobenzoic acid is nucleophilically attacked by hydroxylamine to form the corresponding amidoxime. The base is required to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.

Step 2: Acylation of the Amidoxime Intermediate

-

Suspend the 3-(N'-hydroxycarbamimidoyl)benzoic acid in a suitable aprotic solvent such as pyridine or dichloromethane.

-

Cool the mixture in an ice bath.

-

Add propionyl chloride dropwise to the cooled suspension with stirring.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

Causality: The hydroxyl group of the amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride to form the O-acyl amidoxime intermediate. Pyridine acts as both a solvent and a base to scavenge the HCl byproduct.

Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring

-

Heat the reaction mixture from Step 2 at reflux for several hours. This promotes the dehydrative cyclization of the O-acyl amidoxime intermediate.

-

After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: Heating provides the necessary energy for the intramolecular cyclization, which involves the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring.

Potential Therapeutic Applications and Biological Activities

While specific biological data for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is not extensively published, the broad bioactivity of the 1,2,4-oxadiazole class allows for informed predictions of its potential therapeutic applications.

Table of Known Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Target/Mechanism | Reference |

| Anti-inflammatory | Inhibition of p38 MAPK | [6] |

| Analgesic | Inhibition of Fatty Acid Amide Hydrolase (FAAH) | [7] |

| Anticancer | Disruption of c-Myc–Max dimerization | [8] |

| Genetic Disease Therapy | Modulation of premature translation termination | [9] |

| Antifungal | Inhibition of Succinate Dehydrogenase (SDH) | [10] |

Potential as an Anti-inflammatory Agent

Mitogen-activated protein kinase p38 (p38 MAPK) is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[6] The stilbene scaffold, which can be mimicked by the 1,2,4-oxadiazole ring system, has been explored for the development of p38 MAPK inhibitors.[6] It is plausible that 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid could exhibit similar inhibitory activity.

Potential in Oncology

The c-Myc protein is a transcription factor that is often dysregulated in human cancers.[8][11] Small molecules that can inhibit the dimerization of c-Myc with its partner protein Max are of great interest as potential anticancer agents.[8] Certain 1,2,5-oxadiazole derivatives have shown promise in this area, suggesting that the 1,2,4-oxadiazole isomer could also be a valuable scaffold for developing c-Myc inhibitors.[8]

Application in Treating Genetic Disorders

Nonsense mutations in mRNA can lead to premature termination of translation and the production of non-functional proteins, causing a variety of genetic diseases.[9] Certain 1,2,4-oxadiazole benzoic acid derivatives have been patented for their ability to modulate this process, allowing for the production of full-length, functional proteins.[9] This highlights a particularly innovative application for this class of compounds.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

Conclusion

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a promising heterocyclic compound that combines the well-regarded 1,2,4-oxadiazole scaffold with a benzoic acid moiety. Its synthesis is achievable through established chemical methodologies. Based on the extensive research into related compounds, it is a strong candidate for investigation as a therapeutic agent, with potential applications in inflammation, oncology, and the treatment of genetic disorders. This guide provides a solid foundation for researchers to embark on further studies to unlock the full therapeutic potential of this and related molecules.

References

-

Karbarz, M. J., Luo, L., Chang, L., Tham, C. S., Palmer, J. A., Wilson, S. J., ... & Webb, M. (2009). Biochemical and biological properties of 4-(3-phenyl-[3][5][7]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329. Available from: [Link]

-

Carbone, A., Ciaffaglione, V., D'agostino, M., De Candia, M., Ferorelli, S., Loiodice, F., ... & Altomare, C. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1735. Available from: [Link]

-

Patel, H., Sharma, T., & Shaikh, M. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry, 16(1), 1-19. Available from: [Link]

-

Bhattacharya, J., & Sarkar, T. (2010). Design, Synthesis and Characterization of Novel 1, 3, 4-Oxadiazole Dimers from Benzoic acids. International Journal of ChemTech Research, 2(4), 2055-2061. Available from: [Link]

-

Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4), 1-3. Available from: [Link]

-

Hart, J. R., Garner, A. L., Yu, J., Ito, Y., Sun, M., Ueno, L., ... & Vogt, P. K. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][2][3][7]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS medicinal chemistry letters, 6(10), 1070-1074. Available from: [Link]

- Hirawatari, K., Welch, E. M., & Peltz, S. W. (2008). U.S. Patent No. 7,419,991. Washington, DC: U.S. Patent and Trademark Office.

-

Bieganowska-Jarecka, M., & Kłys, A. (2021). Novel 1, 2, 4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(21), 6667. Available from: [Link]

-

Potapov, A. S., Lapshina, L. V., & Moskvichev, Y. A. (2015). Synthesis of benzoic acids containing a 1, 2, 4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available from: [Link]

-

Wang, Y., Zhang, Y., Li, B., Liu, X., & Zhang, H. (2020). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 25(18), 4065. Available from: [Link]

-

Chemspace. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available from: [Link]

-

Li, Y., Wang, Y., Li, J., Zhang, Y., Li, X., Wang, Y., ... & Liu, Y. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Available from: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

[1]

Executive Summary

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 859155-81-0 ) is a 3,5-disubstituted-1,2,4-oxadiazole derivative.[1][2][3] It functions primarily as a pharmacophore scaffold in medicinal chemistry, specifically in the development of nonsense mutation readthrough agents and GPCR modulators . Structurally, it represents an alkyl-substituted analog of Ataluren , where the 5-aryl group is replaced by a 5-ethyl group to modulate lipophilicity (LogP) and steric profile while maintaining the core hydrogen-bonding capability of the benzoic acid tail.

Chemical Identity Profile

| Property | Specification |

| CAS Number | 859155-81-0 |

| IUPAC Name | 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| SMILES | CCC1=NC(=NO1)C2=CC=CC(=C2)C(=O)O |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| Purity Standard | Typically ≥95% (HPLC) for research applications |

Structural Logic & Bioisosterism

The 1,2,4-oxadiazole ring in this compound is not merely a linker; it is a bioisostere for amide and ester bonds.[4] It offers significant advantages in drug design:

-

Metabolic Stability: Unlike amides/esters, the oxadiazole ring is resistant to hydrolysis by peptidases and esterases.

-

Pi-Stacking: The aromatic character allows for

interactions with receptor binding pockets. -

Hydrogen Bonding: The nitrogen atoms serve as weak hydrogen bond acceptors.

SAR Context: The Ataluren Connection

In the context of nonsense suppression therapy (treating genetic diseases caused by premature termination codons), the 3-aryl-1,2,4-oxadiazole core is essential.

-

Ataluren: 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[5]

-

Ethyl Analog (Subject): 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid.[1][3]

Researchers utilize the ethyl analog to probe the hydrophobic pocket of the ribosome. Replacing the bulky fluorophenyl group with a smaller ethyl chain helps determine if the distal aromatic ring is required for binding affinity or if it contributes to off-target toxicity.

Figure 1: Structure-Activity Relationship (SAR) logic comparing the Ethyl analog to the parent Ataluren scaffold.

Validated Synthesis Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is regio-dependent. To obtain the 3-benzoate / 5-ethyl isomer, the reaction must proceed via a benzamidoxime intermediate.

Reaction Pathway[5][7][8]

-

Precursor: Methyl 3-cyanobenzoate.

-

Intermediate: Methyl 3-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime).

-

Cyclization: Reaction with Propionic Anhydride or Propionyl Chloride.

-

Hydrolysis: Saponification of the methyl ester to the free acid.

Detailed Methodology

Step 1: Amidoxime Formation

-

Reagents: Methyl 3-cyanobenzoate (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 2.2 eq), Sodium Bicarbonate (NaHCO₃, 2.2 eq).

-

Solvent: Ethanol/Water (10:1).

-

Protocol: Reflux at 80°C for 6–12 hours. Monitor by TLC (shift to higher polarity).

-

Workup: Evaporate ethanol. Dilute with water. The amidoxime product often precipitates; filter and dry.

Step 2: Cyclization (The Critical Step)

-

Reagents: Amidoxime intermediate (1.0 eq), Propionic Anhydride (1.5 eq) or Propionyl Chloride.

-

Solvent: Toluene (for high-temp cyclization) or Pyridine (if using acid chloride).

-

Protocol:

-

Method A (Anhydride/Toluene):[6] Reflux amidoxime with propionic anhydride in toluene for 12 hours. The high temperature drives the O-acylation followed by dehydration to close the ring.

-

Method B (CDI Coupling): Activate propionic acid with Carbonyldiimidazole (CDI) in DMF, add amidoxime, then heat to 100°C.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Ester Hydrolysis

-

Reagents: LiOH or NaOH (2.0 eq).

-

Solvent: THF/Water (1:1).

-

Protocol: Stir at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the target benzoic acid.

Figure 2: Step-by-step synthetic workflow for the regio-selective production of the target compound.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.2 ppm: Broad singlet (COOH).

-

δ 8.5–7.6 ppm: Four aromatic protons (Benzoic acid pattern: s, d, d, t). Look for the deshielded proton at C2 (between the acid and oxadiazole).

-

δ 3.0 ppm: Quartet (2H, -CH₂- of ethyl group).

-

δ 1.3 ppm: Triplet (3H, -CH₃ of ethyl group).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: 219.22

-

[M-H]⁻: 217.20 (Negative mode is often more sensitive for carboxylic acids).

-

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Store at +2°C to +8°C (Desiccated). Carboxylic acids are generally stable, but moisture can affect precise weighing for analytical standards.

References

-

Santa Cruz Biotechnology (SCBT). 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 859155-81-0) Product Data. Retrieved from

-

CP Lab Safety. Chemical Properties of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid. Retrieved from

- Welch, E. M., et al. (2007).PTC124 targets genetic disorders caused by nonsense mutations. Nature, 447(7140), 87-91. (Foundational text on the 1,2,4-oxadiazole benzoic acid scaffold mechanism).

- Pace, A., & Buscemi, S. (2015).Fluorine-containing 1,2,4-oxadiazoles. In Fluorine in Heterocyclic Chemistry Volume 2. (Discusses the synthesis of bioisosteric oxadiazoles).

Sources

Comprehensive Guide to the Molecular Weight and Physicochemical Profile of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

[1][2]

Executive Summary

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 859155-81-0 ) is a small molecule pharmacophore characterized by a 1,2,4-oxadiazole core linking a benzoic acid moiety and an ethyl side chain.[1][2][3][4] With a molecular weight of 218.21 g/mol , it falls squarely within the "fragment-like" to "lead-like" chemical space, making it an ideal scaffold for optimization in drug discovery campaigns targeting nonsense mutations or specific G-protein coupled receptors (GPCRs).[1]

This guide dissects the compound's mass properties, synthetic origins, and analytical signatures to support researchers in accurate identification, quantification, and formulation.[1]

Chemical Identity & Molecular Weight Analysis[1][2][4]

Structural Composition

The molecule consists of three distinct pharmacophoric elements:

-

Benzoic Acid Headgroup : Provides solubility and H-bond donor/acceptor capability (pKa ~4.2).[1]

-

1,2,4-Oxadiazole Linker : A bioisostere for amide or ester bonds, offering metabolic stability and rigid geometry.[1]

-

Ethyl Tail : A lipophilic appendage that modulates steric fit and membrane permeability.[1]

Mass Calculations

Precise mass determination is critical for LC-MS validation.[1] The values below distinguish between the average weight used for stoichiometry and the monoisotopic mass used for high-resolution mass spectrometry (HRMS).

| Parameter | Value | Calculation Basis |

| Molecular Formula | C₁₁H₁₀N₂O₃ | - |

| Average Molecular Weight | 218.21 g/mol | Based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999).[1][5] |

| Monoisotopic Mass | 218.0691 Da | Based on primary isotopes ( |

| [M+H]⁺ Ion | 219.0764 m/z | Protonated species observed in positive ESI-MS.[1] |

| [M-H]⁻ Ion | 217.0619 m/z | Deprotonated species observed in negative ESI-MS (favored due to carboxylic acid).[1] |

Physicochemical Implications (In Silico Profiling)

The molecular weight of 218.21 g/mol places this compound in a favorable zone for oral bioavailability.[1]

Lipinski’s Rule of 5 Compliance[1][6]

-

MW < 500 : Yes (218.21).[1]

-

LogP < 5 : Predicted LogP ≈ 2.3–2.5 (Lipophilic but soluble).[1]

-

H-Bond Donors < 5 : 1 (Carboxylic acid -OH).[1]

-

H-Bond Acceptors < 10 : 4 (N, O in ring + Carboxyl).[1]

Ligand Efficiency (LE)

Given its low MW, this compound often exhibits high Ligand Efficiency.[1]

Synthetic Pathways & Impact on Purity

The method of synthesis dictates the impurity profile, which can skew apparent molecular weight measurements in bulk samples.[1]

Primary Synthetic Routes

Two dominant strategies exist.[1][6] The Oxidation Route is preferred industrially to avoid protecting group chemistry on the carboxylic acid.[1]

Route A: The "Tolyl Oxidation" Strategy (Industrial Preference)[1]

-

Precursor : 3-Methylbenzonitrile.

-

Amidoxime Formation : Reaction with hydroxylamine.[1]

-

Cyclization : Condensation with propionic anhydride to form the oxadiazole ring.[1]

-

Oxidation : The methyl group on the benzene ring is oxidized to a carboxylic acid using Co(OAc)₂/O₂ or KMnO₄.[1]

Route B: The "Acid Chloride" Strategy[1][6]

-

Precursor : Isophthalic acid mono-ester.

-

Coupling : Activation of the acid to an acid chloride.[1]

-

Cyclization : Reaction with propionamidoxime.[1]

-

Hydrolysis : Cleavage of the ester to yield the free acid.[1]

Visualization of Synthesis Logic

The following diagram illustrates the decision logic between the two routes, highlighting the critical oxidation step in Route A.

Figure 1: Comparison of synthetic routes. Route A is generally preferred to avoid ester protection/deprotection steps.[1]

Analytical Determination & Validation Protocols

Mass Spectrometry (LC-MS) Protocol

Objective : To confirm identity via molecular ion detection and fragmentation analysis.[1]

Instrument Settings (ESI-MS):

-

Ionization : Electrospray Ionization (ESI), Negative Mode (preferred for benzoic acids).[1]

-

Capillary Voltage : 2.5 kV.[1]

-

Cone Voltage : 20–40 V (Adjust to induce/prevent fragmentation).

-

Source Temp : 120°C.

Expected Spectra:

-

Negative Mode (ESI-) : Dominant peak at 217.1 m/z [M-H]⁻.[1]

-

Positive Mode (ESI+) : Peak at 219.1 m/z [M+H]⁺.[1] Adducts with Na⁺ (241.1 m/z) are common if buffers are used.[1]

Fragmentation Pattern (MS/MS):

-

Decarboxylation : Loss of CO₂ (44 Da) → m/z 175 (in ESI+).[1]

-

Ethyl Cleavage : Loss of C₂H₄ or C₂H₅ fragment.[1]

-

Ring Cleavage : Retro-cycloaddition of the oxadiazole ring (characteristic of 1,2,4-oxadiazoles).[1]

HPLC Purity Assessment

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm). Mobile Phase :

Biological Context & Applications

This molecule is structurally related to Ataluren (PTC124) , a drug designed to induce readthrough of premature stop codons (nonsense mutations).[1]

-

Mechanism : The 1,2,4-oxadiazole core acts as a ribosome modulator.[1] The benzoic acid moiety anchors the molecule in the ribosomal decoding center.[1]

-

Bioisosterism : The ethyl group in this specific analog replaces the fluorophenyl group found in Ataluren, likely altering lipophilicity and metabolic clearance rates while maintaining the core pharmacophore.[1]

References

-

CalPacLab . 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid Product Specifications. Retrieved from

-

Santa Cruz Biotechnology . 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 859155-81-0).[1][2][3][4] Retrieved from

-

Krasouskaya, G. G., et al. (2015).[1] "Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring." Russian Chemical Bulletin, 64(1), 142–145.[1][7]

-

Welch, E. M., et al. (2007).[1] "PTC124 targets genetic disorders caused by nonsense mutations."[1] Nature, 447(7140), 87-91.[1] (Contextual reference for 1,2,4-oxadiazole mechanism).

Sources

- 1. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Medicinal Chemist’s Guide to 1,2,4-Oxadiazoles: Synthesis, Bioisosterism, and Therapeutic Application

Executive Summary

The 1,2,4-oxadiazole ring system is a cornerstone of modern medicinal chemistry, serving as a robust bioisostere for esters and amides. Its unique electronic distribution improves metabolic stability while retaining the hydrogen-bonding capability required for receptor affinity. This guide provides a technical deep-dive into the rationale, synthesis, and optimization of 1,2,4-oxadiazole derivatives, moving beyond basic textbook definitions to application-ready science for drug discovery professionals.

The Bioisosteric Rationale: Why 1,2,4-Oxadiazoles?

In lead optimization, the transition from a labile ester or a rapidly metabolized amide to a heteroaromatic ring is a critical strategy to improve pharmacokinetic (PK) profiles. The 1,2,4-oxadiazole ring offers a specific geometry that mimics the

Structural and Electronic Properties

The 1,2,4-oxadiazole ring is planar and electron-deficient. This deficiency makes the ring less susceptible to oxidative metabolism compared to more electron-rich heterocycles like furans.

-

H-Bonding: The Nitrogen at position 4 (N4) acts as a weak hydrogen bond acceptor, mimicking the carbonyl oxygen of an ester.

-

Lipophilicity: Introduction of the ring typically lowers tPSA (Topological Polar Surface Area) compared to open-chain counterparts, potentially improving membrane permeability, though it often increases LogP.

Metabolic Stability

Esters are notoriously susceptible to plasma esterases. Replacing an ester linkage with a 1,2,4-oxadiazole eliminates the primary site of hydrolysis. This is crucial for oral bioavailability.

Table 1: Comparative Physicochemical Properties

| Property | Ester Linkage (-CO-O-) | Amide Linkage (-CO-NH-) | 1,2,4-Oxadiazole |

| Hydrolytic Stability | Low (Esterases) | Moderate (Peptidases) | High |

| H-Bond Acceptor | Strong (C=O) | Strong (C=O) | Moderate (N4) |

| Conformational Flexibility | High (Rotatable) | Moderate | Rigid (Planar) |

| Metabolic Liability | High | Moderate | Low |

Synthetic Architecture: The Amidoxime Route

While 1,3-dipolar cycloaddition is academically interesting, the industrial standard for generating 1,2,4-oxadiazoles is the condensation of amidoximes with carboxylic acid derivatives . This route allows for the independent modification of the R3 and R5 positions, facilitating rapid Structure-Activity Relationship (SAR) exploration.

The Mechanism

The synthesis proceeds in two stages:

-

O-Acylation: The amidoxime attacks the activated carboxylic acid to form an O-acyl amidoxime intermediate.

-

Cyclodehydration: Heating promotes ring closure, eliminating water to form the 1,2,4-oxadiazole.

Visualization of the Synthetic Pathway

Figure 1: The canonical synthetic pathway from nitriles to 1,2,4-oxadiazoles via the amidoxime route.

Experimental Protocols

To ensure reproducibility and high yields, we utilize Propylphosphonic Anhydride (T3P) . T3P is superior to standard EDC/HOBt couplings for this transformation because it drives the cyclodehydration step efficiently in a one-pot procedure and produces water-soluble byproducts, simplifying purification.

Protocol A: T3P-Mediated One-Pot Synthesis

This protocol is optimized for library generation (20-100mg scale).

Reagents:

-

Arylamidoxime (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)

-

T3P (50% w/w in EtOAc, 2.0 - 3.0 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or Dioxane.

Step-by-Step Methodology:

-

Preparation: In a microwave vial or round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) and the Arylamidoxime (1.0 equiv) in EtOAc (concentration ~0.1 M).

-

Base Addition: Add TEA (3.0 equiv) and stir at room temperature for 5 minutes.

-

Activation & Coupling: Dropwise add T3P solution (2.0 equiv). Note: The reaction may exotherm slightly.

-

Cyclization:

-

Method A (Thermal): Heat the reaction mixture to reflux (approx. 75-80°C) for 4–12 hours. Monitor by LCMS for the disappearance of the O-acyl intermediate (often M+18 mass of product).

-

Method B (Microwave): Seal the vial and heat to 100°C for 20–40 minutes. This is preferred for stubborn substrates.

-

-

Workup (Self-Validating Step):

-

Cool to room temperature.

-

Wash the organic layer with water (2x), saturated NaHCO3 (2x), and brine (1x).

-

Why? T3P byproducts are water-soluble. If the organic layer retains color or impurities, the wash was insufficient.

-

-

Purification: Dry over MgSO4, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: If the LCMS shows the linear O-acyl amidoxime intermediate persists, add more T3P (1 equiv) and increase temperature. Incomplete cyclization is the most common failure mode.

Strategic Optimization & SAR Logic

When designing 1,2,4-oxadiazoles, the choice of substituents at R3 and R5 dictates the physicochemical profile.

-

R3 Position: Derived from the nitrile/amidoxime. Often tolerates aryl and heteroaryl groups well.

-

R5 Position: Derived from the carboxylic acid. This is the "metabolic soft spot" if alkyl groups are used.

Decision Matrix for Lead Optimization

Figure 2: Strategic decision tree for optimizing oxadiazole leads based on common attrition factors.

Case Study: S1P1 Receptor Agonists

The utility of 1,2,4-oxadiazoles is best exemplified in the development of Sphingosine-1-phosphate (S1P1) receptor agonists for autoimmune diseases (e.g., Multiple Sclerosis).

-

Challenge: The endogenous ligand (S1P) has a polar head group (phosphate) unsuitable for oral drugs.

-

Solution: Researchers replaced the labile functionality with a 1,2,4-oxadiazole core linked to a lipophilic tail.

-

Outcome: Compounds like Ozanimod (though structurally distinct, it utilizes similar heterocyclic bioisosteric principles) and various clinical candidates utilize oxadiazole cores to maintain rigid alignment within the hydrophobic pocket of the GPCR while presenting a polar face to specific residues (e.g., Glu121).

Reference Data for S1P1 Analogs:

-

Core: 3,5-disubstituted-1,2,4-oxadiazole.

-

Key Interaction: The oxadiazole nitrogen interacts with the receptor, mimicking the carboxylic acid of older generation agonists but with better permeability.

References

-

Pace, A., & Buscemi, S. (2016). Fluorine-containing 1,2,4-oxadiazoles: Synthesis and biological applications. This review highlights the synthesis and stability benefits.

-

Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters. This is the primary source for the T3P protocol described above.

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. A comprehensive review of oxadiazoles as bioisosteres.

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Foundational text on why heterocycles replace esters.

Technical Guide: Biological Potential & Experimental Applications of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

[1][2]

Executive Summary & Compound Profile

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a specialized heterocyclic small molecule belonging to the 1,2,4-oxadiazole benzoic acid class.[1][2] It is structurally homologous to Ataluren (PTC124) , a clinically investigated drug for the treatment of genetic disorders caused by nonsense mutations (e.g., Duchenne Muscular Dystrophy, Cystic Fibrosis).

This guide analyzes the compound's potential as a bioisosteric probe for ribosomal readthrough activity and its utility as a structural motif in cardiac myosin inhibition (sharing the 5-ethyl-1,2,4-oxadiazole pharmacophore with Aficamten ).[1]

Physicochemical Profile

| Property | Value / Description |

| CAS Number | 859155-81-0 |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Core Scaffold | 3,5-disubstituted-1,2,4-oxadiazole |

| Key Functional Groups | Carboxylic acid (solubility/binding), Ethyl group (steric bulk), Oxadiazole (bioisostere) |

| Predicted LogP | ~2.1 (Moderate lipophilicity) |

| Primary Utility | Nonsense suppression SAR probe; Synthetic intermediate |

Mechanism of Action & Biological Targets

Primary Target: Ribosomal Readthrough (Nonsense Suppression)

The 1,2,4-oxadiazole benzoic acid scaffold is the "magic bullet" pharmacophore for inducing the readthrough of premature termination codons (PTCs).

-

Mechanism: The molecule binds to the ribosomal A-site or interacts with the release factor complex (eRF1/eRF3) during translation. It lowers the fidelity of the ribosome specifically at the premature stop codon, allowing a near-cognate tRNA to insert an amino acid and continue translation of the full-length protein.

-

SAR Insight (Ethyl vs. Aryl): Ataluren possesses a 2-fluorophenyl group at the 5-position.[1] Replacing this with an ethyl group (as in this compound) significantly alters the steric and electronic profile.[1]

-

Hypothesis: The ethyl analog serves as a negative control or low-affinity probe to determine the necessity of pi-stacking interactions provided by the aryl group in Ataluren.[1] If the ethyl analog retains activity, it suggests the oxadiazole-benzoic acid core is the sole driver of efficacy.

-

Secondary Context: Myosin Modulation

The 5-ethyl-1,2,4-oxadiazole moiety is a critical structural element in Aficamten (CK-274) , a cardiac myosin inhibitor.[1] While the benzoic acid derivative itself is not a myosin inhibitor, it represents a key metabolic fragment or synthetic precursor . Researchers studying the metabolism of Aficamten may use this compound to identify degradation pathways or off-target effects related to the "tail" of the drug.

Pathway Visualization

The following diagram illustrates the structural divergence and mechanistic pathways.

Figure 1: Structural relationships and biological pathways linking the Ethyl-Oxadiazole analog to known therapeutics.[1]

Experimental Protocols

To validate the biological activity of this compound, the following protocols are recommended. These are designed to be self-validating with built-in controls.[1]

Protocol A: In Vitro Nonsense Suppression Assay (Luciferase)

Objective: Quantify the ability of the compound to induce readthrough of a premature stop codon (UGA, UAG, or UAA).

Materials:

-

HEK293 cells stably transfected with a Luciferase reporter containing a premature stop codon (e.g., Luc-190-UGA).[1]

-

Positive Control: Ataluren (10 µM) or G418 (Aminoglycoside).[1]

-

Test Compound: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (dissolved in DMSO).[1]

Workflow:

-

Seeding: Plate HEK293 reporter cells (5,000 cells/well) in white 96-well plates. Incubate 24h at 37°C/5% CO₂.

-

Treatment:

-

Incubation: Incubate for 24 hours.

-

Readout: Add Luciferase substrate (e.g., Bright-Glo™).[1] Measure luminescence.

-

Normalization: Normalize signal to cell viability (measured via parallel MTT or CellTiter-Glo assay) to rule out toxicity artifacts.

Validation Criteria:

-

The signal must be >2-fold above Vehicle Control to be considered active.

-

Dose-response curve should be sigmoidal.[1] If the curve is flat but toxicity increases, the compound is inactive.

Protocol B: Solubility and Stability Profiling

Since the carboxylic acid group can affect permeability, this protocol ensures the compound is available in solution.

Workflow:

-

Solubility: Prepare a 10 mM stock in DMSO. Dilute into PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).

-

Incubation: Shake at 37°C for 4 hours.

-

Filtration: Filter through 0.45 µm PVDF membrane.

-

Analysis: Analyze filtrate via HPLC-UV (254 nm).

-

Stability: Incubate in human/rat plasma for 0, 1, and 4 hours. Extract with acetonitrile and analyze via LC-MS/MS looking for hydrolysis of the oxadiazole ring (ring opening).[1]

Synthesis & Purification Strategy

If commercial stock is unavailable or high purity (>99%) is required for biological assays, the following synthetic route is standard for this scaffold.

Reaction Scheme (Amidoxime Route)

-

Starting Material: 3-Cyanobenzoic acid (or its methyl ester).[1]

-

Amidoxime Formation: React nitrile with Hydroxylamine hydrochloride (

) and base ( -

Cyclization: React the amidoxime with Propionic Anhydride (source of the ethyl group) or Propionyl Chloride in pyridine/toluene at reflux.[1]

-

Hydrolysis (if ester used): Saponify with LiOH in THF/Water to yield the free acid.[1]

Figure 2: Synthetic pathway via amidoxime intermediate.[1]

Comparative Data Summary (Projected)

Based on structural homology with Ataluren (Aryl-Oxadiazole) and general oxadiazole SAR data:

| Feature | Ataluren (Aryl) | Ethyl Analog (Target) | Implication |

| Steric Bulk (C5) | High (Phenyl ring) | Low (Ethyl chain) | Ethyl may reduce ribosomal binding affinity if pi-stacking is required.[1] |

| Flexibility | Rigid | Semi-flexible (Ethyl rotation) | Ethyl group allows more conformational freedom.[1] |

| Solubility | Low (Lipophilic) | Moderate | Ethyl analog likely has better aqueous solubility.[1] |

| Toxicity Risk | Low | Low | Oxadiazoles are generally metabolically stable.[1] |

References

-

Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations." Nature, 447(7140), 87-91. Link[1]

-

Peltz, S. W., et al. (2005). "1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression." U.S. Patent 6,992,096.[1][3] Link

- Malik, F. I., et al. (2020). "Cardiac Myosin Activation with Omecamtiv Mecarbil... and Inhibition with Aficamten." Journal of Medicinal Chemistry (Contextual reference for 5-ethyl-1,2,4-oxadiazole motif).

-

Lentini, L., et al. (2014). "Identification of new non-aminoglycoside readthrough compounds." Molecular Therapy - Nucleic Acids, 3, e192. Link

-

PubChem Compound Summary. "3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid" (CID 44346895).[1] Link[1]

An In-depth Technical Guide to the Safe Handling and Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

A Note on this Guidance

This document provides a comprehensive technical guide on the safety and handling of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. It is important to note that specific, peer-reviewed safety and toxicological data for this exact compound are limited. Therefore, this guide has been synthesized by drawing upon established safety protocols for its core chemical moieties—benzoic acid and the 1,2,4-oxadiazole ring system—as well as data from structurally analogous compounds. The recommendations herein are grounded in established principles of chemical safety and are intended to empower researchers to conduct their work with a high degree of caution and preparedness.

Compound Profile and Physicochemical Properties

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a heterocyclic carboxylic acid. The presence of the 1,2,4-oxadiazole ring, a common pharmacophore in medicinal chemistry, suggests its potential utility in drug discovery programs.[1] The benzoic acid moiety imparts acidic properties and provides a handle for further chemical modifications.

Table 1: Physicochemical Properties of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid and Related Compounds

| Property | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid | 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Analog) | 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid, Methyl Ester (Analog) |

| Molecular Formula | C₁₁H₁₀N₂O₃[2] | C₁₅H₁₀N₂O₃ | C₁₆H₁₁FN₂O₃ |

| Molecular Weight | 218.21 g/mol [2] | 266.25 g/mol | 298.27 g/mol |

| Appearance | Solid (predicted)[2] | Not specified | White to off-white Solid[3] |

| Melting Point | Data not available | Not specified | Not specified |

| Boiling Point | Data not available | 503.3±52.0 °C (Predicted)[4] | 457.2±55.0 °C (Predicted)[3] |

| pKa | Data not available | 3.60±0.10 (Predicted)[4] | -3.63±0.50 (Predicted)[3] |

| Solubility | Data not available. Likely soluble in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is expected to be low. | Data not available | Data not available |

Hazard Identification and Safety Precautions

Given the absence of a specific Material Safety Data Sheet (MSDS), a conservative approach to hazard assessment is warranted. The hazard profile is extrapolated from the known risks associated with benzoic acid and the potential reactivity of the 1,2,4-oxadiazole ring.

GHS Hazard Classification (Predicted)

Based on the known hazards of benzoic acid and related structures, the following GHS classifications should be considered:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Personal Protective Equipment (PPE)

A stringent PPE protocol is essential to minimize exposure and ensure personnel safety.

-

Eye and Face Protection : Chemical safety goggles that meet EN166 or OSHA 29 CFR 1910.133 standards are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of splashing.

-

Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before each use.

-

Body Protection : A flame-retardant laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection : Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a particulate pre-filter is necessary.

Safe Handling and Storage

-

Handling : Avoid the generation of dust. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Emergency Procedures

Proactive planning for potential emergencies is a cornerstone of laboratory safety.

-

In Case of Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In Case of Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop up the absorbed material into a sealed, labeled container for proper disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

All contaminated materials and cleaning supplies must be disposed of as hazardous waste.

Experimental Protocol: One-Pot Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

The following protocol is adapted from a general one-pot synthesis method for (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids.[5] This procedure involves the heterocyclization of a toluic acid amidoxime with an anhydride, followed by in-situ oxidation.

Materials and Reagents

-

3-Cyanobenzoic acid

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Propionic anhydride

-

Glacial acetic acid

-

Cobalt (II) acetate tetrahydrate

-

Sodium bromide

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure

Step 1: Synthesis of 3-Carboxybenzamidoxime

-

In a round-bottom flask, dissolve 3-cyanobenzoic acid (1 equivalent) in a suitable solvent such as ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) in water.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and adjust the pH to ~5-6 with a suitable acid (e.g., 1M HCl).

-

The resulting precipitate, 3-carboxybenzamidoxime, is filtered, washed with cold water, and dried under vacuum.

Step 2: One-Pot Cyclization and Oxidation

-

In a clean, dry round-bottom flask, dissolve 3-carboxybenzamidoxime (1 equivalent) in propionic anhydride (1.2 equivalents).

-

Heat the reaction mixture to boiling (approximately 120°C) and maintain this temperature for 4 hours.

-

Cool the reaction mixture and dilute it with glacial acetic acid.

-

Add cobalt (II) acetate tetrahydrate (catalytic amount, e.g., 0.05 equivalents) and sodium bromide (catalytic amount, e.g., 0.05 equivalents).

-

Heat the mixture to 95°C and bubble air through the solution with vigorous stirring. Monitor the reaction progress by TLC.

-

Once the oxidation is complete, remove the acetic acid under reduced pressure.

-

Cool the residue to room temperature to allow the product, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, to precipitate.

-

Filter the solid product, wash with a minimal amount of cold solvent, and dry under vacuum.

-